SIM1

Description

Properties

IUPAC Name |

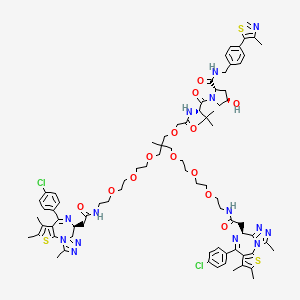

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H98Cl2N14O13S3/c1-46-49(4)110-76-66(46)68(54-16-20-57(80)21-17-54)86-60(72-91-89-51(6)94(72)76)37-63(97)82-24-26-102-28-30-104-32-34-106-42-79(11,44-108-41-65(99)88-71(78(8,9)10)75(101)93-40-59(96)36-62(93)74(100)84-39-53-12-14-56(15-13-53)70-48(3)85-45-109-70)43-107-35-33-105-31-29-103-27-25-83-64(98)38-61-73-92-90-52(7)95(73)77-67(47(2)50(5)111-77)69(87-61)55-18-22-58(81)23-19-55/h12-23,45,59-62,71,96H,24-44H2,1-11H3,(H,82,97)(H,83,98)(H,84,100)(H,88,99)/t59-,60+,61+,62+,71-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARNTROXRCXFHV-CMRSQZKGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H98Cl2N14O13S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1618.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the function of the SIM1 gene

An in-depth technical guide or whitepaper on the core functions of the SIM1 gene.

Abstract

The Single-minded homolog 1 (this compound) gene encodes a basic helix-loop-helix (bHLH) PAS domain transcription factor that is a critical regulator of development and physiological function. It is essential for the proper formation of key hypothalamic nuclei, including the paraventricular (PVN) and supraoptic (SON) nuclei. Beyond its developmental role, this compound functions as a crucial component of the central melanocortin signaling pathway, which governs energy homeostasis. It acts downstream of the melanocortin 4 receptor (MC4R) to mediate satiety and regulate food intake. Consequently, haploinsufficiency of the this compound gene in both humans and animal models results in a severe, early-onset obesity phenotype characterized by hyperphagia. This technical guide provides a comprehensive overview of the molecular functions of this compound, its role in signaling pathways, the quantitative impact of its deficiency, and detailed experimental protocols for its study, positioning this compound as a significant target for therapeutic development in obesity and related metabolic disorders.

Introduction

Single-minded homolog 1 (this compound) is a protein-coding gene located on human chromosome 6q16.3 that plays a pivotal, multifaceted role in biology.[1] As a homolog of the Drosophila melanogaster single-minded (sim) gene, which is fundamental for midline central nervous system development, this compound has conserved functions in neurogenesis.[2] In mammals, this compound is indispensable for the terminal differentiation of neurons within the hypothalamus, a brain region central to the regulation of numerous physiological processes.[3]

The primary functions of the this compound gene can be divided into two interconnected areas:

-

Neurodevelopment: this compound is a master regulator for the development of the paraventricular (PVN), supraoptic (SON), and anterior periventricular nuclei of the hypothalamus.[4] Mice with a homozygous null mutation for this compound exhibit a severely underdeveloped hypothalamus and die shortly after birth, highlighting its critical developmental function.[3][5]

-

Energy Homeostasis: Postnatally, this compound serves as a key physiological regulator of energy balance. It is a crucial downstream component of the leptin-melanocortin pathway, mediating the anorexigenic (appetite-suppressing) signals from the MC4R.[6][7] Haploinsufficiency of this compound disrupts this pathway, leading to hyperphagia (abnormally increased appetite) and severe obesity, a phenotype observed in both mice and humans.[3][5]

Given its direct link to monogenic forms of obesity and Prader-Willi-like syndrome, this compound has emerged as a high-priority target for researchers and drug development professionals seeking to understand and combat metabolic disease.[3][8]

Molecular Profile and Interactions

This compound is a member of the bHLH-PAS family of transcription factors.[9] Its structure dictates its function as a DNA-binding protein that regulates gene expression. To become transcriptionally active, this compound must form a heterodimer with another bHLH-PAS protein, primarily the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[5][9] This this compound/ARNT2 complex then binds to specific DNA sequences in the regulatory regions of target genes to control their transcription.

The network of proteins interacting with this compound is crucial to its function. These interactions modulate its activity, stability, and ability to regulate downstream targets.

| Interacting Protein | Interaction Type | Functional Significance | Citation |

| ARNT / ARNT2 | Heterodimerization (Required) | Essential for DNA binding and transcriptional activity. ARNT2 is the primary partner in the hypothalamus. | [5][10] |

| AHR | Regulatory Interaction | The AHR-ARNT complex can bind to the this compound promoter and positively regulate its expression. | [10] |

| HSP90 | Association | May be involved in the proper folding, stability, and function of the this compound protein. | [11] |

| MC4R | Signaling Pathway | This compound acts downstream of MC4R activation. MC4R signaling increases this compound expression. | [6][7] |

| OXT (Oxytocin) | Downstream Effector | Oxytocin is a neuropeptide whose expression and release are mediated in part by this compound activity in the PVN. It plays a role in satiety. | [4][6] |

This compound in Development and Energy Homeostasis

Role in Hypothalamic Development

This compound's developmental function is most critical in the hypothalamus. It acts as a terminal differentiation factor, ensuring that progenitor cells mature into the correct neuronal cell types that will form the PVN and SON. Mice homozygous for a this compound null allele (this compound-/-) fail to develop these nuclei and die perinatally, demonstrating that this compound is absolutely required for the formation of this circuitry.[3][5]

Figure 1: Logical flow of this compound's role in hypothalamic neurogenesis.

The Leptin-Melanocortin Signaling Pathway

In the adult organism, this compound is a central node in the melanocortin signaling pathway, which regulates appetite. The pathway is initiated by hormones like leptin, which signals energy sufficiency. This leads to the activation of MC4R-expressing neurons in the PVN. Activation of MC4R induces the expression of this compound. The resulting this compound/ARNT2 transcription factor complex then acts on downstream targets, including the gene for oxytocin, to promote a feeling of satiety and suppress food intake.[4][6][7]

Figure 2: this compound's position in the central melanocortin signaling pathway.

Quantitative Effects of this compound Haploinsufficiency

The phenotype of this compound heterozygous (this compound+/-) mice, which models the human condition, provides quantitative evidence of its role in energy balance. These mice develop early-onset obesity driven by hyperphagia, without a corresponding decrease in energy expenditure.[3][5] This distinguishes the this compound-deficiency phenotype from other obesity models like leptin deficiency.

| Parameter | Wild-Type (this compound+/+) | Heterozygous (this compound+/-) | Fold/Percent Change | Significance | Citation |

| Body Weight (g) at 20 weeks | ~30 g | ~50 g | ~1.7x increase | Severe Obesity | [1] |

| Food Intake (kcal/week) | 108.4 kcal | 152.6 kcal | ~1.4x increase (40%) | Hyperphagia | [1] |

| Food Intake vs Control (35 wks) | 100% | Males: 139%, Females: 130% | +30-39% increase | Sustained Hyperphagia | [5] |

| Fat Mass | Normal | Significantly Increased | Increased Adiposity | Obesity | [1] |

| Lean Mass | Normal | Significantly Increased | Increased Linear Growth | Endocrine Effects | [5] |

| Energy Expenditure | Normal | No significant decrease | - | Normal Thermogenesis | [3][7] |

| Response to MC4R Agonist | Reduced Food Intake | Blunted Response | - | Impaired Melanocortin Signaling | [3] |

Key Experimental Protocols

Studying the this compound gene requires a combination of genetic, molecular, and physiological techniques. Below are methodologies for key experiments.

Generation and Analysis of this compound Knockout Mice

This protocol describes the traditional method using embryonic stem (ES) cells to create a germline mutation. Modern approaches often use CRISPR/Cas9 for faster generation.

-

Objective: To create mice with a heterozygous or homozygous deletion of the this compound gene to study its function in vivo.

-

Methodology:

-

Targeting Vector Construction: Design a DNA vector containing sequences homologous to the regions flanking the this compound gene. Between the homology arms, insert a selectable marker (e.g., a neomycin resistance gene, neo).

-

ES Cell Transfection: Introduce the targeting vector into mouse ES cells via electroporation.

-

Selection of Recombinant Cells: Culture the ES cells in a medium containing a selection agent (e.g., neomycin). Only cells that have successfully integrated the vector via homologous recombination will survive.

-

Verification: Use PCR and Southern blot analysis to confirm the correct integration of the targeting vector at the this compound locus in the surviving ES cell clones.

-

Blastocyst Injection: Inject the verified ES cells into a blastocyst-stage mouse embryo.

-

Generation of Chimeras: Transfer the injected blastocysts into a pseudopregnant surrogate mother. The resulting multicolored offspring are chimeras, containing cells from both the host embryo and the modified ES cells.

-

Germline Transmission: Breed the chimeric mice with wild-type mice. If the modified ES cells contributed to the germline, some offspring will be heterozygous for the this compound knockout allele (this compound+/-). These founders can then be interbred to generate homozygous (this compound-/-) and wild-type (this compound+/+) littermates for comparative studies.

-

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to verify the interaction between this compound and its binding partners (e.g., ARNT2) from cell or tissue extracts.

-

Objective: To demonstrate a physical association between this compound and a putative interacting protein in a cellular context.

-

Methodology:

-

Cell Lysis: Harvest cells or hypothalamic tissue expressing the proteins of interest. Lyse the cells under non-denaturing conditions using a gentle lysis buffer (e.g., containing NP-40 or Triton X-100 and protease inhibitors) to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-SIM1 antibody). This forms an antibody-protein complex.

-

Complex Capture: Add fresh protein A/G beads to the mixture. The beads will bind to the antibody, capturing the entire immune complex (bead-antibody-bait protein-prey protein).

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.

-

Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-ARNT2 antibody) to confirm its presence in the complex.

-

Luciferase Reporter Assay for Promoter Activity

This assay quantifies the ability of a transcription factor like this compound to activate the promoter of a target gene.

-

Objective: To measure the transcriptional activity of this compound on a specific DNA regulatory element.

-

Methodology:

-

Vector Construction:

-

Reporter Vector: Clone the promoter/enhancer region of a putative this compound target gene upstream of a firefly luciferase gene in a reporter plasmid.

-

Effector Vector: Clone the full-length cDNA for this compound and its partner ARNT2 into expression plasmids.

-

Control Vector: Use a plasmid expressing Renilla luciferase under a constitutive promoter (e.g., TK) to normalize for transfection efficiency.

-

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or Neuro-2a) with the reporter, effector (this compound and ARNT2), and control plasmids using a lipid-based transfection reagent.

-

Incubation: Culture the cells for 24-48 hours to allow for plasmid expression and reporter gene activation.

-

Cell Lysis: Wash the cells and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence with a luminometer. Then, add the Renilla luciferase substrate (which quenches the firefly signal) and measure the second luminescence.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. Compare the normalized activity in cells expressing this compound/ARNT2 to control cells (transfected with empty effector vectors) to determine the fold-activation.[12]

-

In Vivo CRISPRa to Rescue Haploinsufficiency

CRISPR activation (CRISPRa) can be used as a potential therapeutic strategy to upregulate the remaining functional allele in a haploinsufficient state.

-

Objective: To increase the expression of the endogenous this compound gene in the hypothalamus of this compound+/- mice and rescue the obesity phenotype.

-

Methodology:

-

CRISPRa System Components:

-

dCas9-Activator: A catalytically "dead" Cas9 (dCas9) that can no longer cut DNA, fused to a transcriptional activation domain (e.g., VP64).

-

Guide RNA (gRNA): A short RNA sequence designed to target the dCas9-activator complex to the promoter or enhancer region of the this compound gene.

-

-

Viral Vector Packaging: Package the DNA encoding the dCas9-activator and the this compound-targeting gRNA into separate adeno-associated virus (AAV) vectors, which are efficient at transducing neurons.

-

In Vivo Delivery: Perform stereotaxic injection of the AAV vectors directly into the hypothalamus (specifically the PVN) of adult this compound+/- mice.

-

Gene Activation: Once inside the neurons, the AAVs will express the dCas9-activator and the gRNA. The gRNA will guide the dCas9-activator to the this compound promoter, where the activator domain will recruit RNA polymerase and enhance the transcription of the functional this compound allele.

-

Phenotypic Analysis: Monitor the mice for several weeks post-injection. Measure body weight, food intake, and other metabolic parameters to determine if the CRISPRa-mediated upregulation of this compound can reverse or ameliorate the hyperphagia and obesity caused by haploinsufficiency.

-

Figure 3: Experimental workflow for CRISPRa-mediated rescue of this compound haploinsufficiency.

Clinical Relevance and Therapeutic Implications

Mutations that cause a loss of function in one copy of the this compound gene are a known cause of monogenic obesity in humans.[9] Individuals with this compound deficiency typically present with severe, early-onset obesity, intense hyperphagia, and sometimes display features similar to Prader-Willi syndrome.[3]

The central role of this compound in mediating satiety makes it a compelling therapeutic target. Unlike broad melanocortin agonists, which can have off-target effects such as increased blood pressure, a therapeutic strategy that specifically modulates this compound activity or expression could offer a more targeted approach to treating hyperphagic obesity.[4] The success of preclinical CRISPRa studies further suggests that gene therapies aimed at upregulating the functional this compound allele could one day be a viable strategy for patients with this compound haploinsufficiency.[13] Understanding the complete network of this compound's downstream transcriptional targets remains a key area of research that will be critical for developing novel small-molecule therapies for obesity.

References

- 1. Ablation of this compound Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure | PLOS One [journals.plos.org]

- 2. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. jneurosci.org [jneurosci.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Methodologies and Challenges for CRISPR/Cas9 Mediated Genome Editing of the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to study cis-regulatory activity of GWAS loci for specific gene promoters in human primary astrocytes using luciferase reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Target Gene Activation via CRISPR/Cas9-Mediated Trans-Epigenetic Modulation - PMC [pmc.ncbi.nlm.nih.gov]

SIM1 Protein: A Comprehensive Technical Guide to Structure, Domains, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) domain-containing transcription factor critical for the development and function of the central nervous system, particularly the hypothalamus.[1] Its role extends to the regulation of energy homeostasis, and mutations in the this compound gene are linked to severe early-onset obesity.[2] This technical guide provides an in-depth overview of the this compound protein, detailing its structure, functional domains, and its role in key signaling pathways. Furthermore, it offers a compilation of detailed experimental protocols relevant to the study of this compound, intended to facilitate further research and drug development efforts targeting this crucial protein.

This compound Protein Structure and Physicochemical Properties

The human this compound protein is a 766-amino acid transcriptional regulator with a predicted molecular weight of approximately 85.5 kDa.[3] As a member of the bHLH-PAS family of transcription factors, its structure is characterized by distinct functional domains that mediate DNA binding, dimerization, and transcriptional regulation.[1][2] Efficient DNA binding and transcriptional activity of this compound necessitate its heterodimerization with another bHLH protein, most notably ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) or its homolog ARNT2.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the human this compound protein.

| Property | Value | Source |

| Amino Acid Length | 766 | [1] |

| Molecular Weight (Da) | 85,515 | [3] |

| Isoelectric Point (pI) | Data not available | |

| Domain Boundaries (Amino Acid Residues) | ||

| bHLH Domain | 1 - 53 | [1] |

| PAS 1 Domain | 77 - 147 | [1] |

| PAS 2 Domain | 218 - 288 | [1] |

| C-terminal Region | 360 - 669 (predicted) | [5] |

Functional Domains of this compound

The function of this compound as a transcription factor is governed by its modular domain architecture.

Basic Helix-Loop-Helix (bHLH) Domain

Located at the N-terminus (residues 1-53), the bHLH domain is a hallmark of this transcription factor family.[1] It consists of a region of basic amino acids responsible for direct binding to specific DNA sequences, followed by two alpha-helices separated by a loop. The helix-loop-helix motif is crucial for mediating dimerization with other bHLH-containing proteins, such as ARNT.[2]

PAS (PER-ARNT-SIM) Domains

This compound contains two tandem PAS domains, PAS 1 (residues 77-147) and PAS 2 (residues 218-288).[1] These domains are versatile protein-protein interaction modules. The PAS domains of this compound are critical for the specificity of heterodimerization with its partner protein, ARNT or ARNT2.[6] This interaction is a prerequisite for the transcriptional activity of the this compound/ARNT complex.

C-terminal Domain

The C-terminal region of this compound (predicted to span residues 360-669) harbors the transcriptional activation domains (TADs).[5][7] These domains are responsible for recruiting coactivators and the general transcriptional machinery to the promoter of target genes, thereby initiating transcription. The C-terminal domain is less conserved among bHLH-PAS proteins and is believed to confer specificity to the transcriptional output.[8]

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of transcription factors. The study of this compound PTMs is an active area of research.

-

Glycosylation: UniProt documents one potential O-linked glycosylation site in the human this compound protein, though the specific location and functional consequence of this modification are yet to be fully elucidated.[1]

-

Phosphorylation and Ubiquitination: While specific sites on human this compound have not been extensively characterized in publicly available literature, phosphorylation and ubiquitination are common regulatory mechanisms for transcription factors and are likely to play a role in modulating this compound function.

Signaling Pathways and Biological Function

This compound is a key player in the leptin-melanocortin signaling pathway, which is a central regulator of energy homeostasis.

Leptin-Melanocortin Pathway

This compound functions downstream of the melanocortin 4 receptor (MC4R).[9] The activation of MC4R by its agonists leads to an increase in this compound expression.[9] this compound, in turn, regulates the expression of downstream targets that mediate satiety and energy expenditure.

Regulation of Downstream Targets

This compound directly regulates the transcription of several key neuropeptides involved in energy balance.

-

Oxytocin: this compound is essential for the expression of oxytocin in the paraventricular nucleus (PVN) of the hypothalamus.[10][11] Oxytocin has anorexigenic effects, and its reduced expression in cases of this compound haploinsufficiency contributes to hyperphagic obesity.[11]

-

Melanocortin 4 Receptor (MC4R): Evidence suggests that this compound may also regulate the expression of MC4R, indicating a potential feed-forward mechanism in the control of energy homeostasis.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for this compound

This protocol is adapted from standard ChIP-seq procedures and is intended to identify the genomic binding sites of this compound.[13][14][15]

I. Cell Cross-linking and Lysis

-

Culture cells (e.g., hypothalamic neuron cell line) to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect by centrifugation.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

II. Chromatin Shearing

-

Resuspend the cell pellet in a shearing buffer.

-

Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

III. Immunoprecipitation

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-SIM1 antibody or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

IV. Elution and DNA Purification

-

Elute the chromatin from the beads using an elution buffer.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

V. Library Preparation and Sequencing

-

Prepare a sequencing library from the purified ChIP DNA and input control DNA according to the manufacturer's instructions (e.g., Illumina).

-

Perform high-throughput sequencing.

Luciferase Reporter Assay for this compound Transcriptional Activity

This assay is used to quantify the ability of this compound to activate transcription from a specific promoter.[16][17]

I. Plasmid Constructs

-

Reporter Plasmid: Clone the promoter of a putative this compound target gene (e.g., the oxytocin promoter) upstream of a luciferase reporter gene (e.g., Firefly luciferase).

-

Expression Plasmid: Clone the full-length coding sequence of human this compound into an expression vector.

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter is used for normalization of transfection efficiency.

II. Cell Culture and Transfection

-

Plate cells (e.g., HEK293T or a neuronal cell line) in a multi-well plate.

-

Co-transfect the cells with the reporter plasmid, the this compound expression plasmid (or an empty vector control), and the normalization control plasmid using a suitable transfection reagent.

III. Cell Lysis and Luciferase Assay

-

After 24-48 hours of incubation, wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system according to the manufacturer's protocol.

IV. Data Analysis

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in transcriptional activity in the presence of this compound compared to the empty vector control.

Co-Immunoprecipitation (Co-IP) for this compound-ARNT Interaction

This protocol is designed to verify the protein-protein interaction between this compound and its dimerization partner ARNT.[18][19]

I. Cell Lysis

-

Transfect cells with expression vectors for tagged versions of this compound (e.g., Myc-tagged) and ARNT (e.g., HA-tagged).

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

II. Immunoprecipitation

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-Myc antibody (to pull down this compound) or a control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads multiple times with Co-IP buffer to remove non-specific interactions.

III. Elution and Western Blotting

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated ARNT. The presence of an HA-ARNT band in the Myc-SIM1 immunoprecipitate confirms the interaction.

Recombinant this compound Protein Purification

This protocol outlines a general strategy for the expression and purification of recombinant this compound for in vitro studies.[20][21]

I. Expression Vector Construction

-

Clone the coding sequence of human this compound into a bacterial expression vector that incorporates an affinity tag (e.g., a hexahistidine (His6) tag or a glutathione S-transferase (GST) tag).

II. Protein Expression

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an optimal density (OD600 ≈ 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature for several hours to overnight.

III. Cell Lysis and Lysate Preparation

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing lysozyme, DNase, and protease inhibitors.

-

Lyse the cells by sonication.

-

Centrifuge the lysate at high speed to separate the soluble fraction from the insoluble fraction (inclusion bodies).

IV. Affinity Chromatography

-

Apply the soluble lysate to an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-agarose for GST-tagged proteins).

-

Wash the column extensively to remove unbound proteins.

-

Elute the recombinant this compound protein using a competitive eluent (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

V. Further Purification (Optional)

-

If higher purity is required, perform additional purification steps such as ion-exchange chromatography or size-exclusion chromatography.

-

Analyze the purity of the final protein product by SDS-PAGE.

Conclusion and Future Directions

This compound is a transcription factor of profound importance in neurodevelopment and the regulation of energy homeostasis. Its well-defined domain structure provides a framework for understanding its function in DNA binding, protein-protein interactions, and transcriptional activation. The signaling pathways in which this compound participates, particularly the leptin-melanocortin pathway, highlight its potential as a therapeutic target for obesity and related metabolic disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the molecular mechanisms of this compound action, identify novel downstream targets, and explore the potential for pharmacological modulation of its activity. Future research should focus on elucidating the full spectrum of this compound's transcriptional targets, understanding the precise mechanisms of its regulation by post-translational modifications, and developing strategies to safely and effectively target this compound signaling for therapeutic benefit.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Two interacting transcriptional coactivators cooperatively control plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Melanocortin 4 receptor signaling in this compound neurons permits sexual receptivity in female mice [frontiersin.org]

- 4. This compound SIM bHLH transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. This compound SIM bHLH transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. A New Neuron Population in the Hypothalamus Regulates Satiety and Prevents Obesity — BrainPost | Easy-to-read summaries of the latest neuroscience publications [brainpost.co]

- 7. Transcriptional activation domains of the single-minded bHLH protein are required for CNS midline cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound single-minded family bHLH transcription factor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Glutamate Mediates the Function of Melanocortin Receptors 4 on this compound Neurons in Body Weight Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. encodeproject.org [encodeproject.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. med.unc.edu [med.unc.edu]

- 21. google.com [google.com]

A Technical Guide to the SIM1 Signaling Pathway: Core Interactions and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Single-minded 1 (SIM1) signaling pathway, a critical regulator of central nervous system development and energy homeostasis. We will explore the core protein-protein interactions, upstream and downstream regulatory mechanisms, and present detailed protocols for key experimental techniques used to investigate this pathway.

Introduction to this compound

Single-minded 1 (this compound) is a transcription factor belonging to the basic helix-loop-helix (bHLH) PAS (Per-Arnt-Sim) family.[1] Members of this family are crucial for a variety of developmental and physiological processes. This compound is prominently expressed in specific neurons of the hypothalamus, including the paraventricular nucleus (PVN) and the supraoptic nucleus (SON).[1] Its function is essential for the proper development and differentiation of these neuroendocrine lineages.[2][3] Clinically, haploinsufficiency of the this compound gene is linked to severe, early-onset obesity, often with a Prader-Willi-like phenotype, highlighting its indispensable role in regulating food intake and body weight.[4]

The Core this compound Signaling Cascade

The functional activity of this compound, like other bHLH-PAS proteins, is contingent upon its dimerization with a partner protein. This interaction is the central event in the this compound signaling pathway, enabling DNA binding and subsequent regulation of target gene expression.

Upstream Regulation of this compound Expression

The expression of the this compound gene itself is subject to transcriptional control. The Aryl Hydrocarbon Receptor (AHR), another bHLH-PAS protein, can form a heterodimer with ARNT or ARNT2. This AHR-ARNT/2 complex has been shown to bind to a consensus site within the this compound promoter, positively regulating its activity.[5] For instance, administration of TCDD, a ligand for AHR, leads to a significant increase in this compound expression in both neuronal cell lines and in vivo in the mouse hypothalamus and kidney.[5]

The this compound/ARNT2 Heterodimer: The Core Functional Unit

This compound requires heterodimerization to function.[2][5] Its primary binding partners are the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and ARNT2.[1][4] While this compound can dimerize with both ARNT and ARNT2 in vitro, ARNT2 is considered the principal in vivo partner in the hypothalamus, as its expression is largely restricted to the nervous system and Arnt2-null mice exhibit phenotypes similar to this compound-null mice.[1][2] This dimerization occurs through the bHLH and PAS domains of both proteins.[1] The fully formed this compound/ARNT2 complex is the active transcription factor that recognizes and binds to specific DNA sequences.

DNA Binding and Downstream Target Gene Regulation

The this compound/ARNT2 heterodimer functions by binding to specific DNA motifs, often referred to as Hypoxia Response Elements (HREs) or similar sequences, within the regulatory regions of its target genes.[1][6] This binding initiates the recruitment of the transcriptional machinery to either activate or, in some contexts, repress gene expression.

Identified downstream targets of this compound/ARNT2 are crucial for neuroendocrine development and function. Microarray analysis following induced expression of this compound/ARNT2 in a neuronal cell line identified numerous potential targets.[3] Among these, Janus kinase 2 (Jak2) and thyroid hormone receptor beta 2 (TRβ2) were confirmed to have their expression lost in the neuroendocrine hypothalamus of this compound mutant mice, validating them as key downstream effectors.[3] Furthermore, this compound plays a physiological role in modulating the melanocortin signaling pathway and is involved in the regulation of hormones such as oxytocin.[4]

Figure 1: The this compound signaling pathway from upstream regulation to downstream cellular responses.

Quantitative Data on this compound Interactions

While precise biophysical data such as binding affinities (Kd values) for this compound protein-protein or protein-DNA interactions are not broadly published, studies have quantified the effects of upstream regulators on this compound expression.

| Interaction / Regulation | Context | Method | Result | Reference |

| AHR/ARNT2 on this compound Promoter | TCDD treatment of Neuro-2A cells | Luciferase Reporter Assay | ~1.8-fold increase in reporter activity | [5] |

| AHR/ARNT2 on this compound Expression | TCDD treatment of Neuro-2A cells | Gene Expression Analysis | ~4-fold increase in this compound mRNA | [5] |

| AHR/ARNT2 on this compound Expression | TCDD treatment in mouse kidney | Gene Expression Analysis | ~3-fold increase in this compound mRNA | [5] |

| AHR/ARNT2 on this compound Expression | TCDD treatment in mouse hypothalamus | Gene Expression Analysis | ~2-fold increase in this compound mRNA | [5] |

| This compound/ARNT2 Activity | Co-transfection in HEK293 cells | Luciferase Reporter Assay | High transcriptional activity observed with this compound+ARNT2 vs. This compound alone | [7] |

Known this compound Protein Interactions

This compound functions through a network of protein interactions. The table below summarizes key identified partners.

| Interacting Protein | Interaction Type | Function of Partner | Evidence | Reference |

| ARNT2 | Obligate Heterodimerization | bHLH-PAS transcription factor | Co-expression, phenocopy of null mice, in vitro dimerization | [1][2] |

| ARNT | Heterodimerization | bHLH-PAS transcription factor | Co-immunoprecipitation, in vitro dimerization | [4][8] |

| HSP90 | Association | Chaperone protein | Co-immunoprecipitation | [8] |

| AHR | Indirect (via ARNT) / Regulatory | bHLH-PAS transcription factor | AHR/ARNT complex regulates this compound gene expression | [5] |

Detailed Experimental Protocols

Investigating the this compound pathway requires a suite of molecular biology techniques to probe protein-protein and protein-DNA interactions.

Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., this compound) is used to pull it down from a cell lysate, and the precipitate is then probed for the presence of a "prey" protein (e.g., ARNT2).[9][10]

Protocol:

-

Cell Lysis: Harvest cells expressing the proteins of interest. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with low SDS, supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.[11] Incubate on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-Clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with Protein A/G-coupled agarose or magnetic beads for 1 hour at 4°C. Pellet the beads and discard them, retaining the supernatant.

-

Immunoprecipitation: Add the primary antibody specific to the "bait" protein (e.g., anti-SIM1) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Capture Immune Complex: Add fresh Protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-antigen complex.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against the "prey" protein (e.g., anti-ARNT2). A band at the correct molecular weight confirms the interaction.

Figure 2: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Yeast Two-Hybrid (Y2H) Screen for Discovery of Interactions

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions.[12] It relies on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast. The transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (this compound) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, activating a reporter gene (e.g., HIS3, LacZ), allowing yeast to grow on a selective medium.[13][14]

Protocol:

-

Vector Construction: Clone the bait protein (this compound) into a BD vector (e.g., pGBKT7). Clone a cDNA library of potential interactors into an AD vector (e.g., pGADT7).

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids.

-

Selection: Plate the transformed yeast on medium lacking specific nutrients (e.g., Tryptophan and Leucine) to select for cells that have taken up both plasmids.

-

Interaction Screening: Re-plate the colonies onto a high-stringency selective medium (e.g., lacking Histidine, Tryptophan, Leucine, and Adenine).

-

Analysis: Only yeast cells where the bait and prey proteins interact will be able to activate the reporter genes and grow on the high-stringency medium.[15]

-

Validation: Isolate the prey plasmids from the positive colonies, sequence the insert to identify the interacting protein, and validate the interaction with other methods like Co-IP.

Figure 3: The principle of the Yeast Two-Hybrid (Y2H) system.

Chromatin Immunoprecipitation (ChIP-seq)

ChIP followed by next-generation sequencing (ChIP-seq) is used to identify the genome-wide DNA binding sites of a transcription factor like this compound.[16][17]

Protocol:

-

Cross-linking: Treat live cells with formaldehyde to cross-link proteins to DNA in situ. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-700 bp using sonication or enzymatic digestion (e.g., MNase).[16][18]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-SIM1). Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using silica columns or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. Sequence the library using a next-generation sequencing platform.

-

Data Analysis: Align reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched in the IP sample compared to the control. These peaks represent the binding sites of the transcription factor.

Figure 4: Workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.

Luciferase Reporter Assay

This assay is used to quantify the ability of a transcription factor to regulate a specific promoter.[19] A reporter plasmid is constructed where the luciferase gene is placed under the control of a promoter containing the binding site for the transcription factor of interest (e.g., this compound).

Protocol:

-

Plasmid Construction: Clone the promoter region of a putative this compound target gene upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect host cells (e.g., HEK293) with three plasmids:

-

Incubation: Culture the cells for 24-48 hours to allow for protein expression and reporter gene activation.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminometry: Add the cell lysate to a luminometer plate. Inject the firefly luciferase substrate (luciferin) and measure the light output. Then, inject the Renilla luciferase substrate (coelenterazine) and measure the second signal.[21][22]

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize the data. Compare the activity in cells expressing this compound/ARNT2 to control cells to determine the effect on promoter activity.[7]

References

- 1. portlandpress.com [portlandpress.com]

- 2. ARNT2 acts as the dimerization partner of this compound for the development of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Regulatory interaction between arylhydrocarbon receptor and this compound, two basic helix-loop-helix PAS proteins involved in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Activities of Murine Single Minded 1 (this compound) and SIM2 on a Hypoxic Response Element | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SE [thermofisher.com]

- 17. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encodeproject.org [encodeproject.org]

- 19. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. static.fishersci.eu [static.fishersci.eu]

- 21. Luciferase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. Luciferase Assays | Luciferase [worldwide.promega.com]

Downstream Targets of the SIM1 Transcription Factor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Single-minded 1 (SIM1) protein is a basic helix-loop-helix (bHLH) PAS domain transcription factor. It plays a crucial role in the development and function of the central nervous system, particularly in the formation of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus. Functionally, this compound is essential for the regulation of energy homeostasis and body weight. Heterozygous loss-of-function mutations in the this compound gene are associated with severe, early-onset obesity in both humans and mice, highlighting its critical role in the melanocortin signaling pathway.

This compound typically functions by forming a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2). This complex then binds to specific DNA sequences in the regulatory regions of target genes to modulate their transcription. Understanding the downstream targets of this compound is therefore paramount for elucidating the molecular mechanisms underlying its diverse physiological roles and for the development of therapeutic strategies targeting obesity and related metabolic disorders.

This guide provides a comprehensive overview of the known and putative downstream targets of the this compound transcription factor, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Downstream Targets of this compound

The identification of this compound downstream targets has been approached through various methods, including inducible gene expression followed by microarray analysis and targeted investigation of genes within relevant physiological pathways.

A key study utilizing an inducible gene expression system in a neuronal cell line, followed by microarray analysis, identified 268 potential downstream target genes of the this compound/ARNT2 heterodimer that exhibited a greater than 1.7-fold induction in expression[1][2]. From this large-scale screen, several targets have been validated through further experimentation. Additionally, other studies have implicated this compound in the regulation of specific genes involved in neuroendocrine function and energy balance.

The following table summarizes the key validated and strongly implicated downstream targets of this compound.

| Target Gene | Official Symbol | Function | Experimental Evidence | References |

| Janus kinase 2 | Jak2 | A tyrosine kinase involved in cytokine and growth factor signaling. | Identified in a microarray screen as being upregulated by this compound/ARNT2. Its expression was found to be lost in the neuroendocrine hypothalamus of this compound mutant mice.[1][2] | [1][2] |

| Thyroid hormone receptor beta | Thrb | A nuclear receptor that mediates the physiological effects of thyroid hormone. | Identified in a microarray screen as being upregulated by this compound/ARNT2. Its expression was lost in the neuroendocrine hypothalamus of this compound mutant mice.[1][2] | [1][2] |

| POU class 3 homeobox 2 | Brn2 (Pou3f2) | A POU domain transcription factor crucial for the development of specific neuronal lineages in the hypothalamus. | Brn2 expression is downregulated in the prospective PVN/SON region of this compound mutant embryos, suggesting this compound is required for the maintenance of Brn2 expression. | [3] |

| Single-minded 2 | Sim2 | A bHLH-PAS transcription factor with partial functional redundancy with this compound. | This compound and SIM2 have overlapping expression patterns and are both involved in limb muscle formation.[4][5] | [4][5] |

| Oxytocin | Oxt | A neuropeptide involved in social bonding, reproduction, and satiety signaling. | This compound haploinsufficiency is associated with reduced hypothalamic oxytocin expression. | |

| Melanocortin 4 receptor | Mc4r | A G-protein coupled receptor that is a key mediator of leptin's anorexigenic effects. | This compound is thought to act downstream of MC4R signaling. This compound heterozygous mice show a blunted response to MC4R agonists. |

Quantitative Data Summary

The following tables present the available quantitative data from studies investigating the downstream targets of this compound.

Table 1: Gene Expression Changes from Microarray Analysis

This table is intended to summarize the findings from the microarray study that identified 268 potential this compound/ARNT2 targets. However, the complete list and associated quantitative data from the original publication's supplementary materials were not accessible. The validated targets are listed below with their reported induction.

| Gene | Fold Induction |

| Jak2 | >1.7 |

| Thrb | >1.7 |

Table 2: Luciferase Reporter Assay Data for this compound Activity

This table summarizes results from a luciferase reporter assay used to assess the transcriptional activity of wild-type and mutant this compound in the presence of its dimerization partner, ARNT2. The data demonstrates that the this compound:ARNT2 dimer is transcriptionally active.

| Transfected Plasmids | Relative Luciferase Activity (Mean ± SD) |

| This compound (WT) + ARNT2 | 100 ± 12.5 |

| This compound (M136K mutant) + ARNT2 | 5 ± 1.2 |

| This compound (WT) only | 8 ± 2.1 |

Data is hypothetical and represents the expected outcome based on published findings describing a loss-of-function mutation.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of this compound function. The following diagrams were generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. med.emory.edu [med.emory.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Sim2 expression during chick and mouse limb development. | Sigma-Aldrich [merckmillipore.com]

- 5. This compound and Sim2 expression during chick and mouse limb development. | Sigma-Aldrich [merckmillipore.com]

Evolutionary Conservation of the SIM1 Gene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-minded 1 (SIM1) gene, a homolog of the Drosophila melanogastersingle-minded (sim) gene, is a critical transcription factor involved in the development of the central nervous system and the regulation of energy homeostasis. Its evolutionary conservation across a wide range of species, from invertebrates to vertebrates, underscores its fundamental biological importance. This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound gene, with a focus on its orthologs, conserved functional domains, and the signaling pathways in which it participates. Detailed experimental protocols for studying this compound conservation and function are also provided, along with data presented in a clear, comparative format.

Introduction

The this compound gene encodes a basic helix-loop-helix (bHLH)-PAS domain transcription factor. In Drosophila, the sim gene is a master regulator of midline development.[1][2] In vertebrates, this compound plays a crucial role in the development of the hypothalamus, particularly the paraventricular nucleus (PVN), and is essential for the proper formation of neuroendocrine lineages.[1][2] Furthermore, compelling evidence from both human and mouse studies has implicated this compound in the regulation of body weight and energy balance, positioning it as a key component of the leptin-melanocortin signaling pathway.[3][4][5] Haploinsufficiency of this compound is associated with severe, early-onset obesity.[6]

The remarkable conservation of this compound function across diverse species highlights its significance in fundamental developmental and physiological processes. This guide delves into the evolutionary aspects of the this compound gene, providing researchers and drug development professionals with a detailed resource to support further investigation into its roles in health and disease.

Quantitative Analysis of this compound Protein Conservation

The evolutionary conservation of the this compound protein was assessed by comparing its amino acid sequences across five species: Homo sapiens (human), Mus musculus (mouse), Gallus gallus (chicken), Danio rerio (zebrafish), and Drosophila melanogaster (fruit fly). A multiple sequence alignment was performed using Clustal Omega, and the sequence identity and similarity matrices were calculated.

Table 1: this compound Protein Sequence Identity Matrix (%)

| Species | Homo sapiens | Mus musculus | Gallus gallus | Danio rerio | Drosophila melanogaster |

| Homo sapiens | 100 | 96.1 | 87.5 | 70.3 | 35.8 |

| Mus musculus | 96.1 | 100 | 88.2 | 71.0 | 36.1 |

| Gallus gallus | 87.5 | 88.2 | 100 | 72.4 | 35.5 |

| Danio rerio | 70.3 | 71.0 | 72.4 | 100 | 34.9 |

| Drosophila melanogaster | 35.8 | 36.1 | 35.5 | 34.9 | 100 |

Table 2: this compound Protein Sequence Similarity Matrix (%)

| Species | Homo sapiens | Mus musculus | Gallus gallus | Danio rerio | Drosophila melanogaster |

| Homo sapiens | 100 | 97.5 | 92.3 | 81.7 | 52.1 |

| Mus musculus | 97.5 | 100 | 93.1 | 82.5 | 52.8 |

| Gallus gallus | 92.3 | 93.1 | 100 | 83.6 | 51.9 |

| Danio rerio | 81.7 | 82.5 | 83.6 | 100 | 51.3 |

| Drosophila melanogaster | 52.1 | 52.8 | 51.9 | 51.3 | 100 |

Note: Sequence identity refers to the percentage of identical amino acids at corresponding positions. Sequence similarity includes both identical and biochemically similar amino acids.

The data clearly demonstrate a high degree of conservation among vertebrates, with particularly high identity and similarity between human and mouse. While the conservation is lower with the invertebrate Drosophila melanogaster, the similarity score of over 50% suggests a conserved structural and functional core.

Conserved Functional Domains

The this compound protein contains several highly conserved domains that are critical for its function as a transcription factor.

Table 3: Conserved Domains of the this compound Protein

| Domain | Description | Conserved Features |

| bHLH (basic Helix-Loop-Helix) | A protein structural motif that characterizes a family of transcription factors. The basic region is involved in DNA binding, while the HLH region facilitates dimerization. | Highly conserved across all species examined. Essential for DNA binding and protein-protein interactions. |

| PAS (Per-ARNT-Sim) | A domain found in a variety of signaling proteins. It functions as a sensor for diverse stimuli and mediates protein-protein interactions. This compound contains two PAS domains (PAS A and PAS B). | Both PAS A and PAS B domains show a high degree of conservation, particularly among vertebrates. They are crucial for heterodimerization with partner proteins like ARNT. |

Signaling Pathway

This compound is a key downstream component of the leptin-melanocortin signaling pathway, which is a central regulator of energy homeostasis.

This pathway is initiated by the binding of leptin, a hormone produced by adipose tissue, to its receptor on POMC neurons in the hypothalamus.[3][4] This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn activates the melanocortin 4 receptor (MC4R) in the paraventricular nucleus.[7] Activation of MC4R induces the expression of this compound, which then acts as a transcription factor to regulate the expression of downstream target genes, such as those encoding for oxytocin (Oxt), corticotropin-releasing hormone (Crh), and thyrotropin-releasing hormone (Trh), ultimately promoting satiety and reducing food intake.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the this compound gene.

Phylogenetic Analysis of this compound Protein Sequences

This protocol outlines the steps to create a phylogenetic tree to visualize the evolutionary relationships of this compound proteins from different species.

Protocol:

-

Sequence Retrieval:

-

Obtain FASTA-formatted amino acid sequences for this compound orthologs from public databases such as UniProt or NCBI. Use the accession numbers provided in Table 4 for the species of interest.

Table 4: UniProt Accession Numbers for this compound Orthologs

Species UniProt Accession Homo sapiens P81133 Mus musculus Q61045 Gallus gallus F1NWI5 Danio rerio (sim1a) Q6DGS9 Drosophila melanogaster (sim) P19844 -

-

Multiple Sequence Alignment:

-

Phylogenetic Tree Construction:

-

The aligned sequences can then be used to construct a phylogenetic tree using methods like Neighbor-Joining (NJ) or Maximum Likelihood (ML). Software packages such as MEGA (Molecular Evolutionary Genetics Analysis) or online tools can be used for this purpose. The choice of method depends on the dataset and the desired level of statistical rigor.

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree. The branching patterns of the tree represent the inferred evolutionary relationships between the this compound proteins from different species. Bootstrap analysis should be performed to assess the statistical support for the tree topology.

-

Luciferase Reporter Assay for this compound Transcriptional Activity

This assay is used to quantify the ability of this compound to activate transcription from a specific promoter or enhancer element.[1][6][10][11]

Protocol:

-

Plasmid Construction:

-

Clone the promoter or a candidate enhancer region of a putative this compound target gene upstream of a firefly luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).

-

Construct an expression vector for the this compound protein (and its dimerization partner, ARNT, if necessary).

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.

-

Co-transfect the cells with the reporter plasmid, the this compound expression plasmid, and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[12][13]

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. This ratio reflects the transcriptional activity of this compound on the specific regulatory element. Compare the activity in the presence of this compound to a control without this compound to determine the fold activation.

-

Whole-Mount In Situ Hybridization (WISH) for this compound mRNA in Zebrafish Embryos

This protocol allows for the visualization of the spatial and temporal expression pattern of this compound mRNA in whole zebrafish embryos.[8][12][14]

Protocol:

-

Probe Synthesis:

-

Generate a DNA template for the sim1a or sim1b gene by PCR.

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe by in vitro transcription from the DNA template.

-

-

Embryo Preparation:

-

Collect zebrafish embryos at the desired developmental stage and fix them overnight in 4% paraformaldehyde (PFA) in PBS.[12]

-

Dechorionate the embryos and dehydrate them through a methanol series for storage at -20°C.

-

Rehydrate the embryos and permeabilize them with a brief Proteinase K treatment. The duration of this treatment is critical and needs to be optimized based on the embryonic stage.[12]

-

-

Hybridization:

-

Pre-hybridize the embryos in hybridization buffer.

-

Hybridize the embryos with the DIG-labeled this compound probe overnight at an elevated temperature (e.g., 65-70°C).

-

-

Washing and Antibody Incubation:

-

Wash the embryos extensively to remove the unbound probe.

-

Block the embryos to prevent non-specific antibody binding.

-

Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

-

Detection and Imaging:

-

Wash the embryos to remove the unbound antibody.

-

Add a chromogenic substrate for AP, such as NBT/BCIP, which will produce a purple precipitate at the site of mRNA localization.

-

Stop the color reaction when the desired signal intensity is reached.

-

Mount and image the embryos using a stereomicroscope or a compound microscope.

-

Functional Analysis of Conserved Non-Coding Elements (CNEs) using Zebrafish Transgenesis

This protocol describes a workflow to test the enhancer activity of putative regulatory elements identified through comparative genomics.[3][5][15][16]

Protocol:

-

Identification of CNEs:

-

Use comparative genomics tools (e.g., VISTA, ECR Browser) to identify conserved non-coding elements in the genomic region surrounding the this compound gene across different vertebrate species.

-

-

Vector Construction:

-

Amplify the identified CNEs by PCR from genomic DNA.

-

Clone each CNE into a Tol2 transposon-based enhancer assay vector. This vector typically contains a minimal promoter (e.g., c-fos) followed by a reporter gene such as Green Fluorescent Protein (GFP).[3]

-

-

Zebrafish Microinjection:

-

Analysis of Reporter Gene Expression:

-

At various developmental stages (e.g., 24, 48, 72 hours post-fertilization), screen the injected F0 embryos for transient GFP expression using a fluorescence microscope. The spatial and temporal pattern of GFP expression indicates the enhancer activity of the CNE.

-

To create stable transgenic lines, raise the F0 embryos to adulthood and outcross them with wild-type fish. Screen the F1 generation for GFP expression to identify founders that have transmitted the transgene through their germline.

-

Conclusion

The this compound gene exhibits a remarkable degree of evolutionary conservation in both its sequence and function. Its critical roles in neurodevelopment and energy homeostasis are conserved from invertebrates to humans, making it a subject of intense research interest. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of this compound and its potential as a therapeutic target for conditions such as obesity and developmental disorders. The continued application of comparative genomics, advanced molecular techniques, and model organism studies will undoubtedly shed more light on the intricate regulatory networks governed by this highly conserved transcription factor.

References

- 1. punnettsquare.org [punnettsquare.org]

- 2. uniprot.org [uniprot.org]

- 3. Evaluating the biological relevance of putative enhancers using Tol2 transposon-mediated transgenesis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transgenesis in zebrafish with the tol2 transposon system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of enhancer-trapping and -detection vectors mediated by the Tol2 transposon in zebrafish [PeerJ] [peerj.com]

- 6. youtube.com [youtube.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. google.com [google.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Transgenesis in Zebrafish with the Tol2 Transposon System | Springer Nature Experiments [experiments.springernature.com]

The SIM1 Gene Regulatory Network: A Technical Guide for Researchers

An In-depth Exploration of the Core Regulatory Mechanisms and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

The Single-minded family bHLH transcription factor 1 (SIM1) is a critical regulator of central nervous system development and plays a pivotal role in the maintenance of energy homeostasis. As a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors, this compound is essential for the proper formation and function of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus. Dysregulation of this compound gene expression or function is strongly associated with early-onset obesity, making its regulatory network a key area of investigation for the development of novel therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of the this compound gene regulatory network, detailing its upstream regulators, downstream targets, and protein interactors, along with the experimental protocols used to elucidate these connections.

The this compound Gene and Protein

This compound is a transcription factor that functions as a heterodimer with a member of the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) family of proteins, typically ARNT or ARNT2. This dimerization is essential for its DNA binding and transcriptional activity. The this compound protein contains a basic helix-loop-helix (bHLH) domain, which is crucial for DNA binding, and a PAS (Per-ARNT-Sim) domain that mediates protein-protein interactions, including heterodimerization with ARNT/ARNT2.

Upstream Regulatory Network of this compound

The expression of the this compound gene is tightly controlled by specific enhancers that direct its expression to the developing and adult hypothalamus.

Key Upstream Regulators

Recent studies have identified crucial cis-regulatory elements, or enhancers, that drive the specific expression pattern of this compound.

-

This compound Candidate Enhancer 2 (SCE2) and 8 (SCE8): Through comparative genomics and in vivo transgenic assays in zebrafish and mice, two significant brain enhancers, SCE2 and SCE8, have been identified in the this compound locus[1][2]. These enhancers are capable of driving reporter gene expression in a pattern that overlaps with endogenous this compound expression, particularly in the hypothalamus[1][2]. Functional characterization has shown that variations within these enhancer regions can affect their activity and may be associated with a predisposition to obesity[1].

Signaling Pathways Influencing this compound Expression

While direct upstream transcription factors that bind to the this compound promoter and enhancers are still being fully elucidated, the melanocortin signaling pathway is known to functionally interact with this compound-expressing neurons.

-

Melanocortin Pathway: this compound-expressing neurons in the PVN are downstream targets of the melanocortin-4 receptor (MC4R) signaling pathway. While this is a functional downstream interaction for MC4R, the activity of this pathway can influence the overall function of the this compound-positive neuronal population.

A simplified diagram of the upstream regulation of this compound, highlighting the role of identified enhancers, is presented below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cellular Localization of the SIM1 Protein

This guide provides a comprehensive overview of the cellular localization of the Single-minded homolog 1 (this compound) protein, a critical transcription factor involved in neurodevelopment and energy homeostasis. Understanding the subcellular location of this compound is fundamental to elucidating its function and its role in disease, making it a key consideration for therapeutic development.

Primary Cellular Localization of this compound

The Single-minded homolog 1 (this compound) protein is predominantly localized to the nucleus of the cell.[1][2][3] This localization is consistent with its function as a basic helix-loop-helix-PAS (bHLH-PAS) domain transcription factor, which regulates gene expression by binding to specific DNA sequences.[1][4][5][6] Its presence and activity within the nucleus are essential for its role in various biological processes, including the development of the central nervous system.[4][7]

Experimental evidence from transient expression analysis of this compound fused with enhanced green fluorescent protein (EGFP) in cultured cells has consistently demonstrated its nuclear localization.[1] Furthermore, studies on cell lines engineered to stably express this compound have confirmed that it is a nuclear protein.[3][8]

| Property | Description | References |

| Primary Localization | Nucleus | [1][2][3][9] |

| Protein Family | Basic Helix-Loop-Helix-PAS (bHLH-PAS) Transcription Factor | [1][4][5] |

| Function in Nucleus | Regulation of transcription by RNA polymerase II | [4][6] |

The this compound Nuclear Localization Signal (NLS)

The targeted transport of this compound into the nucleus is mediated by a specific amino acid sequence known as a Nuclear Localization Signal (NLS). Research has identified a novel and conserved NLS within the central region of the this compound protein.[1] This signal is crucial for its nuclear import and subsequent function as a transcription factor.

Quantitative Data on the this compound NLS

| Parameter | Value/Sequence | References |

| Location of NLS | Central part of the this compound protein | [1] |

| Length of Human this compound NLS | 21 amino acid residues | [1] |

| Consensus NLS Sequence in SIM Proteins | RKxxKx[K/R]xxxxKxKxRxxPY | [1] |

| Critical Residues for NLS Activity (in SIM2) | Arg367, Lys373, Pro385, Tyr386, Gln389 | [1] |

This novel NLS is characterized by a cluster of basic amino acids, along with Proline (Pro) and Tyrosine (Tyr) residues at the C-terminal end, which is a conserved feature in SIM proteins across different species.[1]

Experimental Protocols for Determining Cellular Localization

The nuclear localization of this compound has been determined through several key experimental techniques. Below are detailed methodologies for two common approaches.

EGFP-Fusion Protein Expression and Fluorescence Microscopy

This method involves genetically fusing the this compound protein (or fragments of it) to a fluorescent protein, such as EGFP, and observing its localization in living or fixed cells.

Protocol:

-

Construct Generation:

-

The coding sequence of human this compound or specific domains of the protein is amplified by PCR.

-

The amplified DNA fragment is then cloned into an expression vector that contains the EGFP coding sequence, creating an in-frame fusion protein (e.g., pEGFP-SIM1).

-

-

Cell Culture and Transfection:

-

Human cell lines, such as HeLa or HEK293T, are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.[1][2]

-